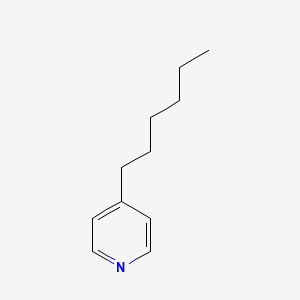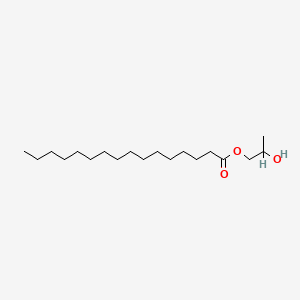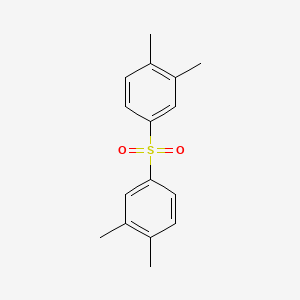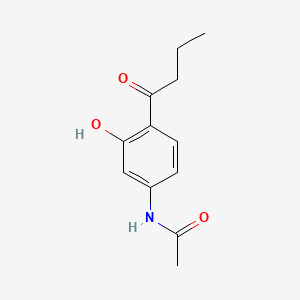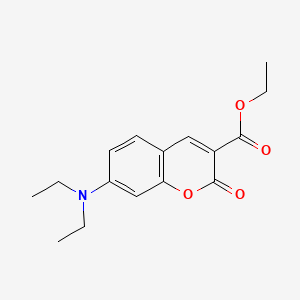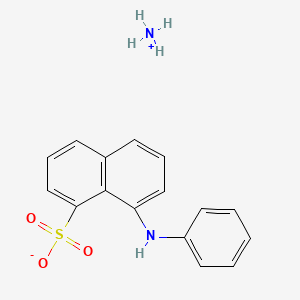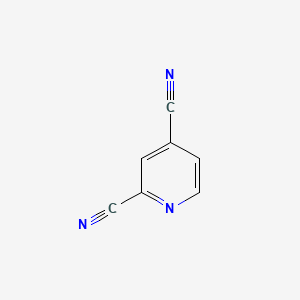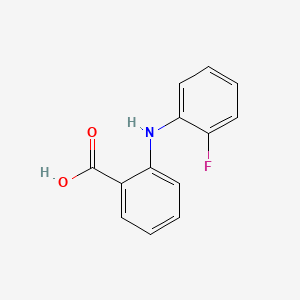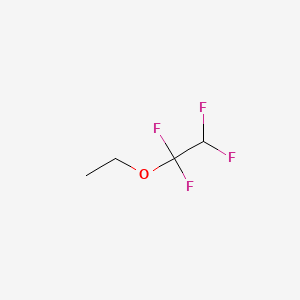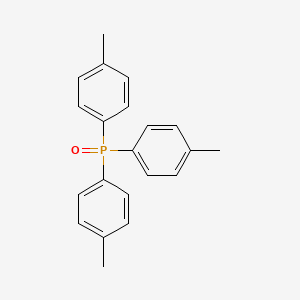
Thiomorpholine-3,5-dione
Descripción general
Descripción
Thiomorpholine-3,5-dione is a chemical compound with the molecular formula C4H5NO2S and a molecular weight of 131.16 . It is also known by its IUPAC name, 3,5-thiomorpholinedione .
Synthesis Analysis
A series of new N-aryl-substituted thiomorpholine-3,5-diones were synthesized . The synthesis involved the use of X-ray crystallography to establish the crystal structures of seven compounds . Stable diastereomers at room temperature were detected for (2-phenyl)-substituted derivatives using 1H NMR .Molecular Structure Analysis
The molecular structure of this compound was established based on X-ray crystallography . The structure showed an “envelope” configuration with the sulfur atom above the plane containing the imide function and two CH2 groups .Chemical Reactions Analysis
The key step in the chemical reaction of this compound was the photochemical thiol–ene reaction of cysteamine hydrochloride and vinyl chloride as low-cost starting materials . This reaction led to the corresponding half-mustard intermediate in quantitative yield .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 118-120°C .Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
Thiomorpholine-3,5-dione derivatives have been extensively studied for their synthesis and dynamic stereochemistry. For instance, N-aryl-substituted thiomorpholine-3,5-diones have been synthesized with their crystal structures established using X-ray crystallography. The dynamic stereochemistry of these compounds has also been explored through various methods such as 1H NMR and quantum chemical calculations, demonstrating the presence of stable diastereomers at room temperature (Szawkało et al., 2015).
Cycloaddition Reactions
This compound derivatives have been utilized in cycloaddition reactions, which are crucial in organic synthesis. For example, base-mediated [3 + 3] cycloaddition reactions involving aza-oxyallyl cations and 1,4-dithiane-2,5-diols have been achieved under mild conditions, leading to efficient preparation of thiomorpholin-3-one derivatives. These reactions showcase broad substrate scope and short reaction times, and the products can be converted into other useful heterocyclic compounds (Xie et al., 2020).
Synthesis of Novel Compounds
Research has focused on preparing novel compounds involving thiomorpholine structures. For example, the preparation of bridged bicyclic thiomorpholines as potentially useful building blocks in medicinal chemistry has been documented. These heterocycles were synthesized from inexpensive starting materials, indicating their potential for widespread application in various fields (Walker & Rogier, 2013).
Antimicrobial Activity
Research has also been conducted on the synthesis of thiomorpholine derivatives for potential antimicrobial applications. For instance, the preparation of thiomorpholine derivatives by nucleophilic substitution reaction and their evaluation for antimicrobial activity highlights the potential of these compounds in combating microbial resistance (Kardile & Kalyane, 2010).
Biodegradable Materials
This compound derivatives have been highlighted for their role in the preparation of biodegradable materials. These derivatives have been synthesized and copolymerized, showing potential applications in the medical field, particularly in drug delivery and gene carriers (Yu, 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
thiomorpholine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S/c6-3-1-8-2-4(7)5-3/h1-2H2,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJBLPOCCUVISD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30284179 | |
| Record name | thiomorpholine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80023-40-1 | |
| Record name | 3,5-Thiomorpholinedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | thiomorpholine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the [3+3] cycloaddition reaction in synthesizing thiomorpholine-3,5-dione derivatives?
A1: The [3+3] cycloaddition reaction offers a novel and efficient pathway for constructing this compound derivatives from readily available starting materials. [] This approach bypasses the need for multi-step syntheses and harsh reaction conditions, representing a significant advancement in the field. [] Researchers can now access these valuable compounds more readily, facilitating further exploration of their properties and applications.
Q2: How can the synthesized this compound derivatives be further modified?
A2: The research highlights the versatility of this compound derivatives as building blocks for more complex structures. [] For instance, they can be readily converted into 2H-1,4-thiazin-3(4H)-ones and other valuable heterocyclic compounds. [] This flexibility allows for the creation of diverse chemical libraries, expanding the potential applications of these compounds in medicinal chemistry and materials science.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



